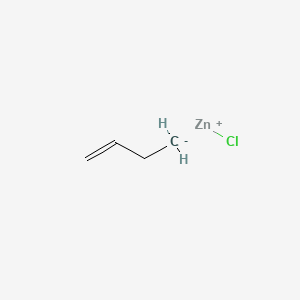

but-1-ene;chlorozinc(1+)

Description

Properties

CAS No. |

74133-07-6 |

|---|---|

Molecular Formula |

C4H7ClZn |

Molecular Weight |

155.9 g/mol |

IUPAC Name |

but-1-ene;chlorozinc(1+) |

InChI |

InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |

InChI Key |

HFIKAYKVNSGXES-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC=C.Cl[Zn+] |

Origin of Product |

United States |

Theoretical and Electronic Structure of But 1 Ene;chlorozinc 1+

Nature of Bonding in But-1-ene;chlorozinc(1+) Species

The bonding within the but-1-ene;chlorozinc(1+) cation is a delicate interplay of electrostatic and covalent contributions, governed by the electronic properties of the zinc(II) ion, the π-system of the alkene, and the electronegativity of the chloride ligand.

Zinc-Carbon (Alkene) Interactions in Cationic Organozinc Complexes

The interaction between a zinc(II) cation and an alkene such as but-1-ene is primarily understood through the lens of the Dewar-Chatt-Duncanson model. libretexts.orgmangaldaicollege.org This model describes the bond as a combination of two main components: a σ-donation from the filled π-orbital of the alkene to an empty acceptor orbital on the metal and a π-backdonation from a filled d-orbital on the metal to the empty π* antibonding orbital of the alkene. libretexts.orgmangaldaicollege.org

In the case of zinc(II), which has a d¹⁰ electronic configuration, the d-orbitals are completely filled and relatively low in energy. nih.gov Consequently, the π-backdonation component is generally weak. The primary bonding interaction is therefore the σ-donation of electron density from the but-1-ene C=C double bond to the zinc cation. This donation results in a π-complex, where the zinc ion is coordinated to the face of the double bond.

Role of the Chloride Ligand in Coordination and Charge Stabilization

The presence of the chloride ligand is essential for charge stabilization. Without a coordinating anion, the bare [Zn(but-1-ene)]²⁺ dication would be a highly reactive and unstable species. The chloride ion donates electron density to the electron-deficient zinc center, delocalizing the positive charge over the entire complex and thereby increasing its stability. Chloride has been identified as a ligand in the crystal structures of some zinc proteins, where it can participate in forming ternary complexes. ijtsrd.com This highlights its competence as a ligand for zinc in various chemical environments. The formation of such heteroleptic (containing more than one type of ligand) cationic complexes is a key feature of organozinc chemistry. uu.nl

Elucidation of Zinc Coordination Geometry and Electronic Configuration

The zinc(II) ion possesses a [Ar]3d¹⁰ electronic configuration. nih.gov Because its d-shell is completely filled, there are no ligand field stabilization effects to dictate a preferred coordination geometry. nih.gov As a result, the coordination number and geometry of zinc complexes are primarily determined by factors such as the size of the zinc ion, the steric bulk of the ligands, and electrostatic interactions. nih.gov Zinc is known for its flexible coordination chemistry, commonly adopting tetrahedral, and octahedral geometries, with five-coordinate structures also being known. nih.govnih.gov

For the but-1-ene;chlorozinc(1+) cation, the zinc center is coordinated to two entities: the but-1-ene molecule (which can be considered to occupy one coordination site in a simplified view) and the chloride ion. In the absence of other coordinating species like solvent molecules, a coordination number of two would typically lead to a linear geometry. However, the η²-coordination of the but-1-ene ligand, where the zinc interacts with both carbon atoms of the double bond, imposes a different arrangement.

The most probable geometry for this three-coordinate species (one chloride and the two carbons of the C=C bond) is trigonal planar or a geometry approaching it. This arrangement would minimize steric repulsion between the ligands. In the analogous divinylzinc (B3045688) complex, the C-Zn-C bond angles between the σ-bonded vinyl groups deviate significantly from linearity (132.4(3)° to 139.4(3)°) to accommodate the π-interactions. nih.gov This suggests that a simple linear geometry is unlikely for but-1-ene;chlorozinc(1+). The final geometry would represent the lowest energy conformation balancing steric hindrance and the electronic demands of the Zn-Cl and Zn-alkene bonds.

Computational Investigations of But-1-ene;chlorozinc(1+) and Analogues

Computational chemistry, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, provides powerful tools to investigate the structure, stability, and reactivity of species that may be transient or difficult to isolate, such as but-1-ene;chlorozinc(1+).

Density Functional Theory (DFT) Analysis of Stability and Reactivity

Density Functional Theory (DFT) has become a standard method for studying organometallic complexes, offering a good balance between computational cost and accuracy. nih.govrsc.org DFT calculations can be employed to predict the geometric structure of but-1-ene;chlorozinc(1+), including key parameters like Zn-C and Zn-Cl bond lengths and the coordination angles around the zinc center.

Furthermore, DFT can provide crucial insights into the stability and reactivity of the complex. By calculating the energies of the reactants, products, and potential transition states, reaction pathways can be mapped out. For instance, DFT studies on other cationic zinc complexes have been used to compare their Lewis acidities based on fluoride (B91410) ion affinity calculations and to investigate reaction mechanisms for processes like hydrosilylation. researchgate.net A DFT analysis of but-1-ene;chlorozinc(1+) could be used to:

Determine the preferred coordination geometry: By comparing the energies of different possible structures (e.g., trigonal planar vs. distorted geometries).

Calculate the binding energy: To quantify the strength of the interaction between the [ZnCl]⁺ fragment and the but-1-ene molecule.

Analyze the charge distribution: To understand how the positive charge is distributed across the zinc, chlorine, and but-1-ene moieties.

Model reactivity: To predict how the complex might react with nucleophiles, for example, by calculating the activation energies for nucleophilic attack at the zinc center or the coordinated alkene. rsc.org

The table below shows representative data that could be obtained from a DFT calculation on but-1-ene;chlorozinc(1+), based on typical values for similar organozinc complexes.

| Parameter | Calculated Value |

|---|---|

| Zn-Cl Bond Length | ~2.2 - 2.4 Å |

| Zn-C (alkene) Bond Length | ~2.2 - 2.5 Å |

| C=C Bond Length | ~1.35 - 1.37 Å |

| Cl-Zn-C(centroid) Angle | ~170-180° (if near-linear) or ~120° (if trigonal) |

| Alkene Binding Energy | -15 to -30 kcal/mol |

Frontier Molecular Orbital (FMO) Theory Applied to Zinc-Alkene Systems

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wordpress.com In the context of the but-1-ene;chlorozinc(1+) complex, FMO theory helps to rationalize the nature of the zinc-alkene bond.

The formation of the complex can be viewed as an interaction between the HOMO of but-1-ene and the LUMO of a hypothetical [ZnCl]⁺ fragment.

HOMO of but-1-ene: This is the π-bonding orbital of the C=C double bond. Its energy is indicative of its ability to donate electrons (its nucleophilicity).

LUMO of [ZnCl]⁺: This is an empty, non-bonding s- or sp-hybridized orbital on the zinc atom. Its low energy reflects the strong Lewis acidity (electrophilicity) of the cationic zinc center.

The primary bonding interaction is the overlap between the HOMO of the alkene and the LUMO of the zinc fragment, corresponding to the σ-donation described by the Dewar-Chatt-Duncanson model. libretexts.org

The other component of the model, π-backdonation, would involve the interaction between a filled d-orbital on zinc (a HOMO of the metal fragment) and the LUMO of but-1-ene (the π* antibonding orbital). However, as previously mentioned, the d-orbitals of Zn(II) are low in energy, making the energy gap between the metal's HOMO and the alkene's LUMO large. This large energy gap results in a weak interaction, meaning that π-backdonation is minimal. FMO theory thus provides a clear rationale for why the bonding is dominated by the alkene acting as a simple Lewis base donating to the Lewis acidic zinc center.

The table below summarizes the key FMO interactions.

| Interaction Type | Donor Orbital (HOMO) | Acceptor Orbital (LUMO) | Significance |

|---|---|---|---|

| σ-donation (Dominant) | π (C=C) of but-1-ene | s/sp-hybrid on [ZnCl]⁺ | Forms the primary Zn-alkene bond |

| π-backdonation (Minor) | d-orbital on Zn(II) | π* (C=C) of but-1-ene | Weak due to large energy gap |

Theoretical Studies on Alkene Activation by Chlorozinc(1+) Moiety

The activation of the but-1-ene ligand by the chlorozinc(1+) moiety is a direct consequence of the electronic structure described above. The primary mechanism of activation is the enhancement of the alkene's electrophilicity. By withdrawing electron density from the C=C π-bond, the zinc center renders the carbon atoms of the double bond more susceptible to nucleophilic attack. This Lewis acid-induced activation is a cornerstone of many catalytic processes involving alkenes. researchgate.net

Computational studies on related systems have elucidated the energetic and orbital aspects of this activation. The interaction between the alkene's HOMO and the Lewis acid's LUMO leads to a lowering of the energy of the alkene's LUMO (the π* orbital). This energetic lowering makes the orbital more accessible for interaction with the HOMO of a potential nucleophile, thereby lowering the activation energy for a nucleophilic addition reaction.

While specific energetic data for the but-1-ene;chlorozinc(1+) complex is not available, research on structurally characterized zinc-olefin complexes, such as divinylzinc compounds, provides valuable insights into the expected structural parameters. In these complexes, the Zn-C distances to the π-bonded carbons are in the range of 2.25 to 2.33 Å. nih.gov Importantly, the C=C bond length in these zinc-olefin complexes shows very little elongation compared to an uncoordinated alkene, which is consistent with the lack of significant π-back-bonding. nih.gov This indicates that the primary activating effect is electronic polarization rather than a significant structural distortion of the double bond.

The table below summarizes typical bond parameters derived from experimental and theoretical studies of related zinc complexes, which can be considered representative for the but-1-ene;chlorozinc(1+) system.

| Parameter | Typical Value | Reference |

| Zn-C (π-bond) Distance | 2.25 - 2.33 Å | nih.gov |

| C=C Bond Distance | 1.33 - 1.36 Å | nih.gov |

| Zn-Cl Bond Distance | ~2.25 Å | |

| C-Zn-C Bond Angle | 132° - 144° | nih.gov |

Note: The Zn-Cl bond distance is an approximation based on typical values in tetrahedral zinc chloride complexes. The C-Zn-C bond angle is taken from divinylzinc complexes and may vary in the but-1-ene complex.

Rigorous Structural and Spectroscopic Characterization of But 1 Ene;chlorozinc 1+ Analogues

X-ray Crystallographic Analysis of Cationic Zinc-Alkene Complexes

X-ray crystallography has been instrumental in determining the precise three-dimensional structures of cationic zinc-alkene complexes in the solid state. These studies have provided invaluable data on their molecular architecture and the nature of the zinc-alkene interaction.

Determination of Solid-State Molecular Structures and Coordination Polyhedra

The solid-state structure of a divinylzinc (B3045688) complex, an analogue of but-1-ene;chlorozinc(1+), reveals a polymeric architecture. nih.gov In this structure, the zinc atoms are interconnected through a series of zinc-π interactions, representing a rare example of a structurally characterized zinc(II) π-complex. nih.gov

The coordination environment around the zinc atom in these complexes is typically pseudo-tetrahedral. nih.gov For instance, in monomeric adducts formed by reacting divinylzinc with chelating ligands like bipyridine (bipy) or tetramethylethylenediamine (tmeda), the zinc center adopts a pseudo-tetrahedral geometry. nih.gov This arrangement is crucial for understanding the stability and reactivity of these compounds.

Examination of Interatomic Distances, Bond Angles, and Dihedral Angles

Detailed analysis of the crystallographic data provides specific measurements of the geometric parameters within these zinc-alkene complexes. These parameters are essential for a quantitative understanding of the bonding interactions.

Key interatomic distances in a polymeric divinylzinc complex are the Zn-C σ-bond lengths, which range from 1.987(9) Å to 2.006(7) Å. nih.gov The distances of the zinc atom to the neighboring π-bonds are also noteworthy, with Zn-Cα distances ranging from 2.255(7) to 2.331(8) Å and Zn-Cβ distances between 2.267(8) and 2.297(9) Å. nih.gov The olefinic C=C bond distances are found to be in the range of 1.327(10) Å to 1.359(11) Å, showing little deviation from that of an uncoordinated alkene. nih.gov

The bond angles within these structures also provide significant structural information. In the polymeric divinylzinc, the C-Zn-C bond angles between the vinyl σ-bonds vary from 132.4(3)° to 139.4(3)°, a considerable deviation from linearity which accommodates the zinc C=C π-interactions. nih.gov In the bipyridine adduct, this angle is 125.16(6)°. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Zn-C σ–bond distance | 1.987(9) Å – 2.006(7) Å | nih.gov |

| Zn–Cα (π-interaction) distance | 2.255(7) Å – 2.331(8) Å | nih.gov |

| Zn–Cβ (π-interaction) distance | 2.267(8) Å – 2.297(9) Å | nih.gov |

| Olefin C=C distance | 1.327(10) Å – 1.359(11) Å | nih.gov |

| C-Zn-C bond angle (polymeric) | 132.4(3)° – 139.4(3)° | nih.gov |

| C-Zn-C bond angle (bipy adduct) | 125.16(6)° | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization

NMR spectroscopy is a powerful tool for probing the structure and dynamics of zinc-alkene complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the but-1-ene ligand and the zinc center.

¹H and ¹³C NMR Chemical Shift Analysis of But-1-ene and Zinc Environment

¹H and ¹³C NMR spectra of zinc(II) complexes provide evidence for the coordination of the alkene to the metal center. ajol.inforesearchgate.net In the case of divinylzinc complexes, solid-state ¹³C{¹H} NMR studies have been conducted. nih.gov The chemical shift differences observed between the solid-state and solution-phase spectra for the α- and β-carbons of Zn(C(Me)=CH₂)₂ were 6.3 and 3.1 ppm, respectively. nih.gov This suggests that the electronic environment around the C=C bond is perturbed by the zinc π-interaction in the solid state. nih.gov

| Carbon | Chemical Shift Difference (Solid vs. Solution) | Reference |

|---|---|---|

| α-carbon | 6.3 ppm | nih.gov |

| β-carbon | 3.1 ppm | nih.gov |

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for the confirmation of the molecular ions of organozinc complexes. It has been employed to study the speciation of organozinc complexes in solution without the need for derivatization. nih.gov This technique is particularly sensitive to charged species and can detect minor charged complexes that may not be observable by NMR spectroscopy. nih.gov For example, HRMS data has been used to identify higher-order zincates such as [Zn(nBu)Cl₂]⁻ and [Zn₂(nBu)Cl₄]⁻ in solution. nih.gov This demonstrates the utility of HRMS in confirming the formation of cationic species like but-1-ene;chlorozinc(1+).

Vibrational Spectroscopy (IR, Raman) for Ligand Vibrational Modes and Coordination Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of coordination compounds. These methods probe the vibrational modes of molecules, and changes in these modes upon complexation provide direct insight into the nature of the metal-ligand bond. For a molecule with a center of symmetry, IR active vibrations are Raman inactive, and vice versa; for non-symmetrical molecules, some bands can be active in both, though their intensities usually differ. researchgate.net In the context of but-1-ene;chlorozinc(1+), IR and Raman spectroscopy are instrumental in identifying the vibrational modes of the but-1-ene ligand and observing how they are perturbed by coordination to the chlorozinc(1+) cation.

Coordination of the but-1-ene ligand to the zinc center occurs through the donation of electron density from the alkene's π-bonding orbital to an empty orbital on the zinc ion. This interaction leads to a weakening of the C=C double bond, which is directly observable in the vibrational spectrum as a shift in the characteristic stretching frequency.

Key Research Findings:

The primary indicator of but-1-ene coordination is the shift of the ν(C=C) stretching frequency to a lower wavenumber (a redshift). In free but-1-ene, this vibration appears as a strong band in the range of 1640-1645 cm⁻¹. docbrown.info Upon complexation, this band is expected to decrease significantly. While direct spectroscopic data for the but-1-ene;chlorozinc(1+) complex is not widely published, analysis of analogous zinc(II)-alkene complexes provides a strong basis for characterization. For instance, in a related divinylzinc complex, the C=C vibration was observed at 1560 cm⁻¹, representing a substantial shift of approximately 80 cm⁻¹ from the uncoordinated ligand. nih.gov This magnitude of change confirms a significant electronic perturbation of the double bond upon binding to the zinc center.

Other vibrational modes of the but-1-ene ligand are also affected, albeit to a lesser extent. The stretching and bending modes of the vinylic C-H bonds (RCH=CH₂) are particularly sensitive to the electronic environment of the double bond. docbrown.info Changes in their frequencies and intensities in the IR and Raman spectra can further corroborate the coordination event. Raman spectroscopy is especially sensitive to the symmetric C=C stretching vibration, often yielding a strong, sharp signal that is easily monitored for shifts. researchgate.net

Furthermore, the formation of the complex introduces new vibrational modes at lower frequencies, typically below 400 cm⁻¹. These bands correspond to the stretching and bending vibrations of the newly formed zinc-alkene bond, providing direct evidence of coordination.

The following table summarizes the characteristic vibrational frequencies for free but-1-ene and the expected shifts upon coordination to a chlorozinc(1+) center, based on data from analogous compounds.

| Vibrational Mode | Description | Free But-1-ene (cm⁻¹) | Expected in But-1-ene;chlorozinc(1+) (cm⁻¹) | Comment |

|---|---|---|---|---|

| ν(C-H) | Vinylic C-H Stretch | ~3010 - 3095 | Slight shift | Minor changes in frequency and intensity. |

| ν(C-H) | Alkyl C-H Stretch | ~2860 - 2975 | Minimal shift | Largely unaffected by π-coordination. |

| ν(C=C) | C=C Double Bond Stretch | ~1640 - 1645 | ~1560 - 1580 | Significant redshift due to weakening of the π-bond upon coordination. nih.gov |

| δ(C-H) | C-H Bending/Deformation | ~1370 - 1470 | Slight shift | Modes associated with the alkyl chain and vinyl group show minor changes. |

| γ(C-H) | Out-of-Plane C-H Bend | ~905 - 995 | Slight shift | Sensitive to changes in the electronic structure of the double bond. |

| ν(Zn-alkene) | Zinc-Alkene Stretch | N/A | < 400 | New mode appearing at low frequency, confirming complex formation. |

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For transition metal complexes, this technique is used to study d-d transitions and charge-transfer bands. However, the zinc(II) ion in the but-1-ene;chlorozinc(1+) complex has a completely filled d-shell (a d¹⁰ electronic configuration), which precludes the possibility of d-d electronic transitions. nist.gov Therefore, any absorption bands observed in the UV-Vis spectrum of the complex must arise from other types of transitions, namely intraligand or charge-transfer transitions.

Key Research Findings:

The electronic spectrum of uncoordinated but-1-ene features a high-energy π → π* transition, which occurs at wavelengths below 200 nm in the vacuum ultraviolet (VUV) region. nist.govdocbrown.info Similarly, simple zinc chloride absorbs strongly in the UV region, with a reported maximum absorbance (λmax) at 197.6 nm. nih.gov

The formation of the but-1-ene;chlorozinc(1+) complex is expected to introduce new absorption features at longer wavelengths. These new bands are indicative of the electronic interaction between the but-1-ene ligand and the zinc center. The most likely origin for such a new band is a ligand-to-metal charge-transfer (LMCT) transition. nih.gov In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, the π orbital of but-1-ene) to a molecular orbital that is primarily metal-based (an empty acceptor orbital on the zinc ion).

Because the energy of the but-1-ene π orbital is raised upon interaction with the metal, the energy gap for this new LMCT transition is smaller than that of the original intraligand π → π* transition. Consequently, the LMCT band appears at a lower energy (longer wavelength) than the absorption bands of either of the individual precursors. The appearance of such a new absorption band provides compelling evidence for the formation of the but-1-ene;chlorozinc(1+) complex in solution. While specific λmax values for this complex are not available, LMCT bands in other zinc complexes are commonly observed in the UV region. nih.gov

The following table outlines the electronic transitions relevant to the but-1-ene;chlorozinc(1+) system.

| Species | λmax (nm) | Transition Type | Description |

|---|---|---|---|

| but-1-ene | < 200 | π → π | High-energy intraligand transition within the C=C double bond. nist.govdocbrown.info |

| chlorozinc(1+) precursor (e.g., ZnCl₂) | ~198 | Charge Transfer | Absorption associated with the zinc chloride species. nih.gov |

| but-1-ene;chlorozinc(1+) | Not Reported (Expected > 200) | Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from the but-1-ene π orbital to an empty zinc orbital. Appearance of this new band confirms complex formation. |

| but-1-ene;chlorozinc(1+) | Not Reported (Expected to be perturbed) | π → π (Intraligand) | The original but-1-ene transition may be shifted or obscured by the stronger LMCT band. |

Reactivity Profiles and Mechanistic Pathways Involving But 1 Ene;chlorozinc 1+

But-1-ene;chlorozinc(1+) as a Key Intermediate in Electrophilic and Nucleophilic Reactions

The but-1-ene;chlorozinc(1+) complex can be conceptually understood as a species containing a nucleophilic carbon center attached to an electrophilic zinc moiety. The carbon-zinc bond, while largely covalent, possesses sufficient ionic character to enable the butenyl group to act as a nucleophile, particularly in the presence of a suitable electrophile. slideshare.netmasterorganicchemistry.com The π-electrons of the but-1-ene double bond also contribute to its nucleophilic character, allowing it to attack electrophiles. libretexts.orgpearson.com

Conversely, the zinc center, being coordinatively unsaturated, acts as a Lewis acid and can be attacked by nucleophiles. organicreactions.org This dual reactivity allows but-1-ene;chlorozinc(1+) to participate in a diverse array of reactions. For instance, in electrophilic addition reactions, the double bond of the but-1-ene fragment reacts with an electrophile, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. savemyexams.com The regioselectivity of such additions is often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. savemyexams.com

The general mechanism for the reaction of an alkene with an electrophile (E+) and a nucleophile (Nu-) is depicted below:

Step 1: The π-bond of the alkene attacks the electrophile, forming a carbocation intermediate.

Step 2: The nucleophile attacks the carbocation, resulting in the formation of the addition product.

In nucleophilic reactions, the butenyl group, carrying a partial negative charge, can add to electrophilic centers such as carbonyl carbons. libretexts.org This reactivity is fundamental to many carbon-carbon bond-forming strategies. The presence of the chlorozinc moiety activates the butenyl group, enhancing its nucleophilicity compared to the parent alkene.

Zinc-Mediated Carbon-Carbon Bond Formation with Alkene Functionalization

Organozinc reagents, including but-1-ene;chlorozinc(1+), are instrumental in the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. researchgate.netrsc.org These reactions often proceed with high chemo- and regioselectivity, and the functionalized alkene moiety provides a handle for further synthetic transformations.

But-1-ene;chlorozinc(1+) can participate in cross-coupling reactions to form alkylated, arylated, and olefinated products. A prominent example is the Negishi coupling, a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups.

Another important transformation is the Friedel-Crafts alkylation, where an alkene, in the presence of a Lewis acid, can alkylate an aromatic ring. libretexts.org While not directly involving the pre-formed but-1-ene;chlorozinc(1+) reagent, the underlying principle of generating a carbocationic intermediate that is attacked by an electron-rich species is relevant.

The following table summarizes key aspects of these reactions:

| Reaction | Catalyst | Reactants | Product |

|---|---|---|---|

| Negishi Coupling | Palladium or Nickel | Organozinc Halide, Organic Halide | Coupled Product |

While less common for simple organozinc halides, reductive coupling reactions can occur, particularly in the presence of a reducing agent or under specific catalytic conditions. These reactions typically involve the homocoupling of two organozinc fragments to form a new carbon-carbon bond. The mechanism often involves a series of oxidative addition and reductive elimination steps at a metal center.

Carbometallation refers to the addition of an organometallic species across a carbon-carbon multiple bond. In the context of but-1-ene, this would involve the addition of an organozinc reagent to the double bond, generating a new, more complex organozinc species. This process is a powerful tool for the construction of intricate carbon skeletons. researchgate.net

Hydrozincation, the addition of a zinc hydride (H-Zn) species across the double bond of but-1-ene, is another important transformation. This reaction typically proceeds in a syn-selective manner and can be influenced by the steric and electronic properties of the substrate and the zinc reagent. The resulting organozinc compound can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups.

Stereochemical Control and Asymmetric Induction in But-1-ene;chlorozinc(1+)-Mediated Processes

Achieving stereocontrol in chemical reactions is a major goal of modern organic synthesis. In reactions involving but-1-ene;chlorozinc(1+), the stereochemical outcome can often be influenced by the use of chiral auxiliaries or ligands. wikipedia.org

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other. wikipedia.org This can be achieved by incorporating a chiral element into the reaction, which can be a chiral auxiliary attached to the substrate, a chiral reagent, or a chiral catalyst. wikipedia.org

In the context of but-1-ene;chlorozinc(1+)-mediated reactions, chiral ligands can coordinate to the zinc center, creating a chiral environment around the reactive site. This chiral environment can then direct the approach of the reactants, leading to the preferential formation of one stereoisomer. A variety of chiral ligands, often based on binaphthyl or amino alcohol scaffolds, have been developed for this purpose. nih.gov

The following table provides examples of chiral ligands used in asymmetric organozinc additions:

| Ligand Type | Example | Application |

|---|---|---|

| Amino Alcohols | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Enantioselective addition of dialkylzincs to aldehydes |

The use of these chiral modifiers allows for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical and agrochemical industries. The degree of enantioselectivity achieved is often dependent on factors such as the structure of the ligand, the nature of the solvent, and the reaction temperature. acs.org

Hydride Transfer and Redox Chemistry of Chlorozinc(1+) Species

The chlorozinc(1+) moiety, particularly when complexed with but-1-ene, can be implicated in hydride transfer events and redox processes, which are fundamental to many organic transformations.

Hydride Transfer

Hydride transfer involves the movement of a hydride ion (H⁻) from a donor to an acceptor. While neutral zinc hydride (ZnH₂) and related organozinc hydrides are known to be effective reducing agents and hydride donors, the cationic chlorozinc(1+) species is an electrophilic, electron-deficient center. bohrium.comresearchgate.net As such, [ZnCl]⁺ itself would be expected to function as a hydride acceptor.

This property could be relevant in isomerization reactions, where the [ZnCl]⁺ cation might abstract a hydride from an alkyl chain, generate a carbocation, and then facilitate a rearrangement before the hydride is returned to a different position.

Conversely, related cationic zinc hydride species have been investigated for their ability to add a Zn-H bond across carbon-carbon multiple bonds in a process called hydrozincation. researchgate.net This reaction is a powerful tool for C-C bond formation and proceeds via a hydride transfer from the zinc complex to the alkene. While distinct from the reactivity of a simple [ZnCl]⁺ cation, it demonstrates the capacity of zinc complexes to mediate hydride transfer reactions with alkenes.

Redox Chemistry

Redox reactions involve the transfer of electrons and a change in the oxidation states of the participating species. unina.itlibretexts.orgpreparatorychemistry.com Zinc predominantly exists in the +2 oxidation state in its compounds, and this state is characterized by a filled d-shell ([Ar]3d¹⁰), which imparts significant stability and a general reluctance to engage in redox reactions. wikipedia.org The standard redox potential for the Zn²⁺/Zn couple is -0.76 V, indicating that Zn²⁺ is difficult to reduce. wikipedia.org

The chlorozinc(1+) cation, formulated as [ZnCl]⁺, contains zinc in its stable +2 oxidation state. Therefore, its primary role is that of a Lewis acid, not a redox-active species. Any redox chemistry would involve the reduction of Zn(II) to lower oxidation states.

Compounds containing zinc in the +1 oxidation state are exceptionally rare and typically feature a Zn-Zn bond. wikipedia.org A hypothetical monomeric chlorozinc(1+) radical species, where zinc has a +1 oxidation state, would be a highly reactive intermediate. Such a species could participate in single-electron transfer (SET) mechanisms, acting as either a potent reducing agent (by being oxidized to Zn(II)) or an oxidizing agent (by being reduced to Zn(0)).

The table below summarizes the key redox half-reactions relevant to chlorozinc species.

| Half-Reaction | Process | Oxidation State Change of Zn | Role of Zinc Species |

|---|---|---|---|

| [ZnCl]⁺ + e⁻ → [ZnCl]• | Reduction | +2 → +1 | Oxidizing Agent |

| [ZnCl]⁺ + 2e⁻ → Zn(s) + Cl⁻ | Reduction | +2 → 0 | Oxidizing Agent |

| [ZnCl]• → [ZnCl]⁺ + e⁻ | Oxidation | +1 → +2 | Reducing Agent |

Advanced Research Directions and Future Outlook for But 1 Ene;chlorozinc 1+ Chemistry

Rational Design of Ligand Systems for Tunable Reactivity and Selectivity

The reactivity and selectivity of organozinc reagents like but-1-ene;chlorozinc(1+) are profoundly influenced by their coordination environment. A significant future direction lies in the rational design of ligand systems to precisely control the outcome of reactions. The choice of substituents, inorganic salts, and solvents can dramatically alter the structure-reactivity relationship of organozinc compounds. researchgate.net

Modern strategies involve moving beyond simple solvent coordination to the use of specifically designed molecules that can modulate the Lewis acidity of the zinc center, influence substrate pre-organization, and stabilize key transition states. For instance, the "anion-regulation strategy," where the halide is replaced with other anions like pivalate (OPiv), has been shown to create alkylzinc reagents with superior stability and unique reactivity in cobalt-catalyzed reactions. rsc.org This highlights the potential for fine-tuning the electronic and steric properties of but-1-ene;chlorozinc(1+) by modifying the anionic "X" group.

Future research will likely focus on developing chiral ligands to induce enantioselectivity in reactions involving but-1-ene;chlorozinc(1+). The use of amino acid derivatives as ligands has already demonstrated the ability to enhance reactivity and control positional selectivity in Pd-catalyzed C-H activation. nih.gov Applying this concept, bespoke ligands could be designed to enable asymmetric additions of the but-1-ene moiety to various electrophiles. N-heterocyclic carbenes (NHCs) also represent a promising class of ligands, known for their strong σ-donating properties which can stabilize metal centers and promote catalytic activity. researchgate.net The systematic screening and computational design of such ligand systems will be crucial for unlocking the full synthetic potential of but-1-ene;chlorozinc(1+).

| Ligand Class | Potential Effect on But-1-ene;chlorozinc(1+) | Research Objective | Source |

|---|---|---|---|

| Chiral Amino Acids | Enhance reactivity and induce enantioselectivity in C-C bond formation. | Asymmetric synthesis of complex organic molecules. | nih.gov |

| Pivalates (OPiv) | Increase thermal stability and confer unique reactivity profiles in cross-coupling reactions. | Development of more robust and versatile organozinc reagents. | rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Stabilize the zinc center, potentially enabling novel catalytic cycles and reactivity. | Exploration of new reaction pathways and applications in catalysis. | researchgate.net |

| Phosphoamidates | Enable catalytic asymmetric conjugate additions by forming chiral zinc enolate intermediates. | Stereocontrolled formation of C-C bonds. | rsc.org |

In Situ Spectroscopic Characterization of Transient Intermediates

A fundamental understanding of reaction mechanisms is essential for the rational design of new synthetic methods. A major challenge in organozinc chemistry is the transient and often highly reactive nature of the key intermediates. Advanced in situ spectroscopic techniques are powerful tools for elucidating these short-lived species under catalytically relevant conditions. digitellinc.com

Techniques such as femtosecond transient absorption spectroscopy can be employed to probe the excited states and initial steps of photochemically activated reactions. researchgate.netbeilstein-journals.org This could be particularly relevant for exploring novel light-driven transformations of but-1-ene;chlorozinc(1+). For thermal reactions, methods like rapid-injection NMR or stopped-flow UV-vis spectroscopy can provide kinetic data and structural information on intermediates that exist on the millisecond to second timescale.

Deep-Level Transient Spectroscopy (DLTS) has been used to analyze defect energy levels in zinc-oxide nanostructures, revealing the presence of zinc vacancies, interstitials, and other species that can influence material properties. mdpi.com While a different context, the principles of using spectroscopic methods to identify and quantify specific zinc-centered species are directly applicable. Future research could apply a suite of in situ spectroscopic tools to map the entire reaction coordinate for transformations involving but-1-ene;chlorozinc(1+). This would involve identifying pre-catalyst resting states, active catalytic species, and product-inhibited forms, providing a complete mechanistic picture to guide future catalyst development.

Integration of But-1-ene;chlorozinc(1+) into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. researchgate.netnih.gov Zinc-catalyzed MCRs are particularly attractive due to zinc's low toxicity and cost. researchgate.net These reactions enable the rapid construction of complex molecular architectures from simple precursors. beilstein-journals.orgmdpi.com

The nucleophilic character of but-1-ene;chlorozinc(1+) makes it an ideal candidate for integration into novel MCRs and cascade sequences. For example, it could serve as the organometallic component in a zinc-catalyzed four-component reaction for the synthesis of fully substituted pyridines. tandfonline.comresearchgate.net Similarly, it could be used to generate zincate nucleophiles for stereoselective multicomponent reactions that form multiple contiguous stereocenters. acs.org

Future work will focus on designing new cascade processes that begin with the addition of but-1-ene;chlorozinc(1+) to a substrate, generating an intermediate that then undergoes a series of subsequent intramolecular or intermolecular transformations. The development of tandem reactions, where an initial zinc-mediated step is followed by a palladium- or copper-catalyzed cross-coupling, is another promising avenue. rsc.org The successful integration of but-1-ene;chlorozinc(1+) into these complex reaction networks will provide rapid access to diverse libraries of chemical compounds for applications in drug discovery and materials science. nih.gov

| Reaction Type | Role of Zinc/Organozinc | Potential Application for But-1-ene;chlorozinc(1+) | Source |

|---|---|---|---|

| Ketone-Amine-Alkyne (KA²) Coupling | Zinc(II) complexes act as catalysts. | Could potentially be adapted to incorporate an alkene moiety. | nih.gov |

| Hantzsch Pyridine (B92270) Synthesis | Zinc complex catalyzes a four-component reaction. | As a precursor to one of the components or as an additive to modulate reactivity. | tandfonline.comresearchgate.net |

| Strecker Reaction | Generation of α-amino acids from aldehydes, amines, and cyanide. | Could be used in a tandem sequence post-MCR for further functionalization. | nih.gov |

| Ugi Reaction | Four-component reaction forming α-acylaminoamides. | Could be used to derivatize the products of Ugi reactions. | beilstein-journals.org |

Predictive Computational Chemistry for Catalytic Activity and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. mdpi.comresearchgate.net It allows for the detailed study of reaction mechanisms, the rationalization of observed selectivity, and the in silico design of new catalysts. researchgate.net The combination of machine learning with computational chemistry is further poised to accelerate the discovery of novel catalysts and reactions. nih.govnih.gov

For but-1-ene;chlorozinc(1+), DFT calculations can be used to model its aggregation state in different solvents, its coordination with various ligands, and the transition states of its reactions with electrophiles. researchgate.net Such studies can reveal the subtle electronic and steric factors that govern catalytic activity and selectivity. For example, computational modeling can explain the role of ligands in stabilizing or activating copper(I) catalysts in related reactions, providing a blueprint for designing zinc-based systems. researchgate.net

A key future direction is the development of predictive models for catalytic activity. By calculating reaction energy profiles for a range of potential ligands and substrates, researchers can identify promising candidates for experimental validation. chemrxiv.org This approach can significantly reduce the time and resources required for catalyst optimization. Furthermore, computational studies can help elucidate complex reaction networks, such as those in cascade reactions, by identifying the most favorable pathways and potential side reactions. researchgate.net Applying these predictive tools to the chemistry of but-1-ene;chlorozinc(1+) will enable a more targeted and efficient approach to discovering new synthetic transformations.

Sustainable and Environmentally Benign Zinc-Mediated Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Zinc is an attractive metal in this context due to its natural abundance, low cost, and significantly lower toxicity compared to many other transition metals used in catalysis. researchgate.net Organozinc reagents themselves are valuable tools for creating polyfunctional molecules without the need for extensive use of protecting groups, which improves step economy and reduces waste. organicreactions.org

Future research on but-1-ene;chlorozinc(1+) will be strongly oriented towards developing sustainable and environmentally benign processes. This includes the use of greener solvents, such as ethanol, which has been shown to be effective for zinc-catalyzed multicomponent reactions. researchgate.net Another important area is the development of catalytic, rather than stoichiometric, methods for employing organozinc reagents. This reduces the amount of metal waste generated.

Furthermore, the integration of organozinc synthesis and subsequent reactions into continuous flow systems offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net Flow chemistry can minimize the handling of potentially pyrophoric reagents and allow for precise control over reaction conditions, often leading to higher yields and purities. researchgate.net The development of a continuous flow process for the generation of but-1-ene;chlorozinc(1+) and its immediate use in a subsequent coupling or multicomponent reaction represents a key goal for making its chemistry more applicable to industrial-scale synthesis in a sustainable manner.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing but-1-ene;chlorozinc(1+) complexes, and how can researchers validate their purity and structural integrity?

- Methodological Answer : Synthesis typically involves controlled reactions of but-1-ene with zinc chloride under inert conditions. Characterization requires multi-modal validation:

- Spectroscopic Analysis : Use FTIR to confirm Zn-Cl bonding (~300–400 cm⁻¹) and NMR (¹H/¹³C) to verify olefinic proton environments in but-1-ene .

- Elemental Analysis : Confirm stoichiometry via combustion analysis (C, H, Zn, Cl) with ≤0.3% deviation .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination, particularly for distinguishing coordination geometries .

Q. How should researchers design experiments to study the reactivity of but-1-ene;chlorozinc(1+) in cross-coupling reactions?

- Methodological Answer :

- Variable Isolation : Test reactivity under varying temperatures (e.g., 25–100°C), solvents (polar vs. non-polar), and stoichiometric ratios of reactants .

- Kinetic Profiling : Use gas chromatography (GC) or in-situ NMR to monitor reaction progress and identify intermediates .

- Control Experiments : Compare results with analogous complexes (e.g., chlorozinc derivatives of other alkenes) to isolate electronic/steric effects of the but-1-ene ligand .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of but-1-ene;chlorozinc(1+) in polymerization reactions be resolved?

- Methodological Answer : Contradictions often arise from overlooked variables:

- Statistical Validation : Apply ANOVA to assess significance of catalytic efficiency across replicate trials, ensuring p-values <0.05 .

- Operational Replication : Reproduce experiments using identical equipment and reagent batches to exclude vendor-specific impurities .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated but-1-ene) or computational modeling (DFT) to clarify reaction pathways and active-site interactions .

Q. What advanced techniques are required to elucidate the electronic structure of but-1-ene;chlorozinc(1+) and its implications for ligand-field theory?

- Methodological Answer :

- Spectroscopic Methods : Combine XPS (Zn 2p₃/₂ binding energy ~1022 eV) and UV-Vis (d-d transitions) to map orbital splitting and oxidation states .

- Computational Modeling : Perform time-dependent DFT calculations to correlate experimental spectra with electronic configurations .

- Magnetic Susceptibility : Use SQUID magnetometry to detect paramagnetic impurities or deviations from expected diamagnetism .

Q. How can researchers address reproducibility challenges in synthesizing but-1-ene;chlorozinc(1+) with high enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Employ chiral auxiliaries (e.g., menthol derivatives) or asymmetric induction via enantioselective catalysts .

- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee ≥98%) .

- Crystallographic Controls : Optimize crystallization conditions (slow evaporation, templating agents) to favor homochiral packing .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing non-linear kinetic data in but-1-ene;chlorozinc(1+)-mediated reactions?

- Methodological Answer :

- Non-Linear Regression : Fit data to rate laws (e.g., Michaelis-Menten for catalytic systems) using software like OriginLab or MATLAB .

- Error Propagation : Report confidence intervals (95% CI) for rate constants derived from iterative fitting .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points while retaining ≥90% of replicates .

Q. How should researchers reconcile discrepancies between theoretical and experimental bond lengths in but-1-ene;chlorozinc(1+) complexes?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted bond lengths (e.g., Zn-Cl) with SCXRD data, adjusting basis sets (e.g., def2-TZVP) for improved accuracy .

- Thermal Motion Correction : Apply B-factor scaling to crystallographic data to account for atomic displacement .

- Solvent Effects : Include implicit solvation models (e.g., COSMO) in simulations to mimic experimental conditions .

Literature & Synthesis of Existing Research

Q. What strategies are effective for synthesizing fragmented literature on but-1-ene;chlorozinc(1+) into a cohesive review?

- Methodological Answer :

- Taxonomic Organization : Categorize studies by reaction type (e.g., catalysis, polymerization) and methodology (e.g., spectroscopic vs. computational) .

- Gap Analysis : Use tools like VOSviewer to map citation networks and identify understudied areas (e.g., environmental stability) .

- Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.